![molecular formula C21H23N3O5 B4791700 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4791700.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Overview
Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide, commonly referred to as DMXAA, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the production of cytokines and chemokines, which are involved in the immune response. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the production of nitric oxide, which is involved in the immune response. In addition, DMXAA has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development of cancer. DMXAA has also been shown to decrease the production of angiogenic factors, which are involved in the development of new blood vessels that supply tumors.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. In addition, DMXAA has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death.
However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to have variable activity in different cancer cell lines, and its mechanism of action is not fully understood. In addition, DMXAA has not yet been approved for use in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on DMXAA. One area of research is focused on understanding the mechanism of action of this compound and identifying the specific pathways involved in tumor cell death. Another area of research is focused on developing new analogs of DMXAA that may have improved anti-tumor activity and fewer side effects. Finally, there is ongoing research on the potential clinical applications of DMXAA, including its use in combination with other cancer treatments.
Scientific Research Applications
DMXAA has been extensively studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-26-16-8-5-4-7-15(16)22-19(25)9-6-10-20-23-21(24-29-20)14-11-12-17(27-2)18(13-14)28-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPRURLRWOMBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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